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Executive Summary
Galidesivir (BCX4430) is a novel adenosine nucleoside analog demonstrating broad-spectrum

antiviral activity against a wide array of RNA viruses. Developed by BioCryst Pharmaceuticals

with significant funding from U.S. government agencies such as the National Institute of Allergy

and Infectious Diseases (NIAID), Galidesivir has progressed from a promising preclinical

candidate to a clinical-stage therapeutic. Its mechanism of action involves the inhibition of the

viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many

pathogenic viruses. This technical guide provides a comprehensive overview of the discovery,

development, and mechanism of action of Galidesivir, including detailed experimental

protocols, quantitative data from key preclinical and clinical studies, and visualizations of its

mode of action and development workflows.

Introduction and Discovery
Galidesivir was identified through a research program focused on discovering broad-spectrum

antiviral agents.[1] It is a C-adenosine nucleoside analog, a class of compounds known for their

potential to interfere with viral replication.[1] Initially investigated for hepatitis C, its potent

activity against a range of high-priority viral pathogens, including filoviruses (Ebola, Marburg),

flaviviruses (Zika, Yellow Fever), and coronaviruses, shifted its developmental focus towards

emerging infectious diseases and biodefense.[1][2] The development of Galidesivir has been
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substantially supported by contracts from NIAID and the Biomedical Advanced Research and

Development Authority (BARDA).[3]

Mechanism of Action
Galidesivir is a prodrug that, upon entering a host cell, is metabolized into its active

triphosphate form by host cell kinases.[1][4] This active metabolite, BCX4430-triphosphate,

acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5] It

mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA

strand.[1][4] The incorporation of BCX4430-monophosphate leads to premature chain

termination, thereby halting viral RNA replication.[1][4][5] Computational modeling and in vitro

assays have demonstrated that Galidesivir's triphosphate form effectively binds to the active

site of the RdRp of various RNA viruses.[4]

Figure 1: Mechanism of action of Galidesivir.

Preclinical Development
Galidesivir has undergone extensive preclinical evaluation, demonstrating efficacy in various in

vitro and in vivo models against a multitude of RNA viruses.

In Vitro Antiviral Activity
The broad-spectrum nature of Galidesivir has been established through its activity against

more than 20 RNA viruses from nine different families.[3] The half-maximal effective

concentration (EC50) values are typically in the low to mid-micromolar range.[4]

Table 1: In Vitro Antiviral Activity of Galidesivir (BCX4430)
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Virus
Family

Virus Cell Line
EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Filoviridae
Ebola virus

(Zaire)
Vero E6 1.8 >100 >55 [6]

Marburg

virus

(Angola)

Vero E6 2.5 >100 >40 [6]

Flaviviridae
Yellow

Fever virus
Vero 14.2 >100 >7 [7]

Zika virus Vero 19 >100 >5.3 [7]

Dengue

virus
Vero 11.1 >100 >9.0 [7]

West Nile

virus
PS 2.3 >100 >43.5 [7]

Coronavirid

ae

MERS-

CoV
Vero E6 8.0 >100 >12.5 [6]

SARS-CoV Vero E6 7.4 >100 >13.5 [6]

SARS-

CoV-2
Caco-2 3.5 (EC90) >100 >28.6 [8]

SARS-

CoV-2
Vero-76 1.7 (EC90) >100 >58.8 [8]

Arenavirida

e
Lassa virus Vero 43.0 >100 >2.3 [9]

Junin virus Vero 42.2 >100 >2.4 [9]

Bunyavirid

ae

Rift Valley

Fever virus
Vero 20.4 - 41.6 >100 >2.4 - >4.9 [9]

La Crosse

virus
Vero 13.3 >100 >7.5 [9]
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Paramyxov

iridae

Respiratory

Syncytial

Virus

HEp-2 11.0 >100 >9.1 [9]

Picornaviri

dae

Human

Rhinovirus

16

H1-HeLa 3.4 >100 >29.4 [9]

A common method for determining the in vitro antiviral activity of Galidesivir is the viral yield

reduction assay.

Cell Culture: Appropriate cell lines (e.g., Vero E6 for Filoviruses and Coronaviruses, HEp-2

for RSV) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

Compound Preparation: Galidesivir is serially diluted in cell culture medium to achieve a

range of concentrations.

Viral Infection: The cell monolayers are infected with the virus at a specific multiplicity of

infection (MOI).

Treatment: After a viral adsorption period (typically 1 hour), the virus-containing medium is

removed, and the cells are washed. The different dilutions of Galidesivir are then added to

the wells.

Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72

hours).

Quantification of Viral Yield: The supernatant from each well is collected, and the amount of

progeny virus is quantified using methods such as a plaque assay or a 50% tissue culture

infectious dose (TCID50) assay.

Cytotoxicity Assay: In parallel, the cytotoxicity of Galidesivir on uninfected cells is determined

using an assay that measures cell viability (e.g., MTS or neutral red uptake assay) to

determine the 50% cytotoxic concentration (CC50).

Data Analysis: The EC50 is calculated as the drug concentration that reduces the viral yield

by 50% compared to untreated controls. The Selectivity Index (SI) is calculated as the ratio

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/publication/354717822_An_update_on_the_progress_of_galidesivir_BCX4430_a_broad-spectrum_antiviral
https://www.researchgate.net/publication/354717822_An_update_on_the_progress_of_galidesivir_BCX4430_a_broad-spectrum_antiviral
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of CC50 to EC50.

In Vivo Efficacy in Animal Models
Galidesivir has demonstrated significant efficacy in various animal models of viral diseases,

often showing greater potency than predicted by in vitro studies.[4][9]

Table 2: In Vivo Efficacy of Galidesivir (BCX4430) in Animal Models
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Virus Animal Model
Dosing
Regimen

Key Findings Reference

Marburg virus
Cynomolgus

Macaques

10 mg/kg IM, BID

for 10 days,

initiated up to

48h post-

infection

100% survival [6]

Ebola virus
Rhesus

Macaques

25 mg/kg IM, BID

for 11 days,

initiated

immediately

post-infection

100% survival [10]

Yellow Fever

virus
Syrian Hamsters

12.5 mg/kg/day

IP, BID for 7 days

100% survival,

significant

reduction in

viremia and liver

enzymes

[3]

Zika virus
Rhesus

Macaques

100 mg/kg IM

loading dose,

then 25 mg/kg

BID for 9 days,

initiated up to

72h post-

infection

Abrogation of

viremia, reduced

viral load in

bodily fluids

[2][11]

Rift Valley Fever

virus
Syrian Hamsters

400 mg/kg IP

loading dose,

then 100 mg/kg

BID

70% survival,

reduced viral

loads in serum

and tissues

[12]

SARS-CoV-2 Syrian Hamsters

100 mg/kg IP,

BID, initiated 24h

pre-infection

Reduced lung

pathology
[8]
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The Syrian golden hamster model is a well-established model for Yellow Fever virus infection.

[3][13]

Animals: Female Syrian golden hamsters are used.

Virus: A hamster-adapted strain of Yellow Fever virus (e.g., Jimenez strain) is used for

challenge.

Infection: Hamsters are infected via intraperitoneal (IP) injection with a lethal dose of the

virus.

Treatment: Galidesivir is administered via IP injection, typically twice daily (BID) for a

specified duration (e.g., 7 days). Treatment can be initiated at various time points relative to

infection to assess the therapeutic window.

Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss

and mortality, for a period of 21 days.

Endpoint Analysis: On specific days post-infection, subgroups of animals may be euthanized

to collect blood and tissues for virological and biochemical analysis. This includes quantifying

viral titers in serum and liver (e.g., by plaque assay) and measuring serum alanine

aminotransferase (ALT) levels as a marker of liver damage.

Data Analysis: Survival curves are analyzed using methods such as the log-rank test. Viral

titers and ALT levels are compared between treated and control groups using appropriate

statistical tests.

In Vitro Studies

In Vivo Studies (Animal Model)

Antiviral Activity Assay
(e.g., Yield Reduction)

Determine EC50 & CC50

Cytotoxicity Assay
(e.g., MTS)

Select Animal Model
(e.g., Hamster, NHP)

Promising Results Virus Challenge Treatment Groups
(Galidesivir vs. Placebo)

Daily Monitoring
(Weight, Clinical Signs, Survival)

Endpoint Analysis
(Viral Load, Pathology) Evaluate Efficacy
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Figure 2: General workflow of preclinical studies for Galidesivir.

Clinical Development
Following promising preclinical results, Galidesivir advanced into clinical trials to evaluate its

safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trials in Healthy Volunteers
Two Phase 1, randomized, double-blind, placebo-controlled, dose-ranging studies were

conducted in healthy adult subjects to evaluate the safety and pharmacokinetics of

intramuscular (IM) and intravenous (IV) formulations of Galidesivir.[14][15]

Study 1 (IM formulation; NCT02319772): This study assessed single ascending doses (0.3 to

10 mg/kg) and multiple daily doses (2.5 to 10 mg/kg for 7 days).[14]

Study 2 (IV formulation; NCT03800173): This study evaluated single ascending doses (5 to

20 mg/kg).[14]

The results from these trials indicated that Galidesivir was generally safe and well-tolerated at

the doses tested, with no serious adverse events reported.[14][16] The pharmacokinetic profile

was characterized by rapid absorption and distribution followed by a terminal elimination

phase.[14]

Table 3: Pharmacokinetic Parameters of Galidesivir in Healthy Volunteers (Single IV Dose)
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Dose (mg/kg) Cmax (ng/mL) AUC (hr*ng/mL)

5 5,100 11,200

10 10,200 22,300

15 15,300 33,500

20 20,500 44,600

Data adapted from BioCryst

Pharmaceuticals Press

Release, May 9, 2019.[16]

Study Design: Randomized, double-blind, placebo-controlled, single or multiple ascending

dose design.

Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

Randomization: Subjects are randomly assigned to receive either Galidesivir or a placebo.

Dosing: Ascending doses of Galidesivir are administered intravenously or intramuscularly.

Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and

adverse events. Blood and urine samples are collected for clinical laboratory tests.

Pharmacokinetic Analysis: Serial blood samples are collected at predefined time points to

determine the plasma concentration of Galidesivir over time. Pharmacokinetic parameters

such as Cmax (maximum concentration), AUC (area under the curve), and half-life are

calculated.

Dose Escalation: A safety review committee evaluates the safety and tolerability data from

each dose cohort before escalating to the next higher dose.

Clinical Trial in Patients with COVID-19
A randomized, double-blind, placebo-controlled clinical trial (NCT03891420) was initiated to

assess the safety, clinical impact, and antiviral effects of Galidesivir in patients with COVID-19.

[17] The trial was also designed to evaluate Galidesivir in patients with Yellow Fever.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.researchgate.net/figure/Study-design-for-the-IM-galidesivir-efficacy-experiment-1_tbl1_325522147
https://www.fiercebiotech.com/biotech/biocryst-starts-covid-19-trial-broad-spectrum-antiviral
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 1 (Dose-ranging): Enrolled 24 hospitalized adults with moderate to severe COVID-19.

Patients were randomized to receive intravenous Galidesivir or placebo for 7 days.

Results of Part 1: Galidesivir was found to be safe and generally well-tolerated. While the

study was not powered to demonstrate clinical efficacy, a dose-dependent decline in viral

RNA levels in the respiratory tract was observed in the Galidesivir-treated groups compared

to placebo.[4]

Based on these findings and discussions with NIAID, the focus of Galidesivir's development

has been redirected towards biodefense threats such as Marburg virus disease.[4]

Phase 1 Phase 2 Phase 3

Healthy Volunteers Single & Multiple
Ascending Doses

Evaluate Safety, Tolerability,
and Pharmacokinetics

Patients with
Target Disease

Favorable Profile Dose-Ranging Evaluate Efficacy
and Safety Large Patient PopulationPositive Results Pivotal Efficacy

and Safety Trial Regulatory Approval

Click to download full resolution via product page

Figure 3: General workflow of clinical trial development for Galidesivir.

Conclusion and Future Directions
Galidesivir (BCX4430) has emerged as a significant broad-spectrum antiviral candidate with a

well-defined mechanism of action and demonstrated efficacy against a range of high-priority

RNA viruses in preclinical models. Clinical trials in healthy volunteers have established a

favorable safety and pharmacokinetic profile. While its development for COVID-19 has been

deprioritized, its potential as a medical countermeasure for biodefense threats, particularly

Marburg virus disease, remains a key focus of ongoing development efforts. Further clinical

studies will be crucial to fully elucidate its therapeutic potential in human viral diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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